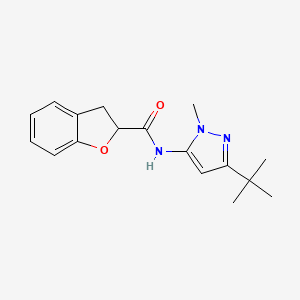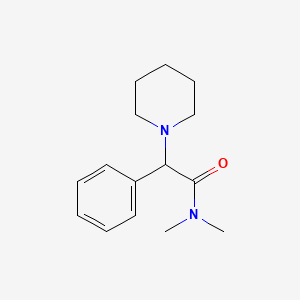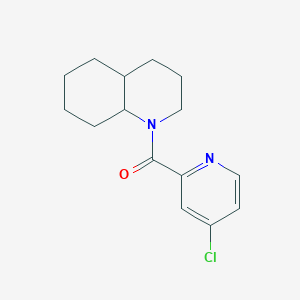
N,N-dimethyl-2-phenyl-2-pyrrolidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-phenyl-2-pyrrolidin-1-ylacetamide, commonly known as modafinil, is a wakefulness-promoting drug that has been used for the treatment of sleep disorders, such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has also been used as a cognitive enhancer, improving memory, attention, and executive functions. In
Mécanisme D'action
The exact mechanism of action of modafinil is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and histamine in the brain. Modafinil also activates orexin neurons in the hypothalamus, which are involved in the regulation of wakefulness and arousal.
Biochemical and Physiological Effects:
Modafinil has been shown to increase alertness, improve cognitive function, and reduce fatigue. It has also been found to increase heart rate and blood pressure in some individuals, but these effects are generally mild and transient. Modafinil has a half-life of approximately 12-15 hours and is metabolized by the liver.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has several advantages for use in lab experiments, including its well-established safety profile and its ability to improve cognitive function and reduce fatigue in study participants. However, modafinil can also have variable effects on different individuals, and its long half-life can make it difficult to control for in experiments.
Orientations Futures
There are several potential future directions for research on modafinil. One area of interest is its potential use as a treatment for cognitive impairment in conditions such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use as a performance-enhancing drug in healthy individuals, particularly in the military and other high-stress occupations. Additionally, further research is needed to fully understand the mechanism of action of modafinil and its effects on the brain and body.
In conclusion, modafinil is a wakefulness-promoting drug that has been extensively studied for its effects on cognitive function and sleep disorders. Its mechanism of action involves increasing the levels of dopamine, norepinephrine, and histamine in the brain, and activating orexin neurons in the hypothalamus. Modafinil has several advantages for use in lab experiments, but its long half-life and variable effects on different individuals can make it challenging to control for. Future research on modafinil may focus on its potential use as a treatment for cognitive impairment and as a performance-enhancing drug, as well as further understanding its mechanism of action and effects on the brain and body.
Méthodes De Synthèse
Modafinil is synthesized by the condensation of 2-diphenylmethylsulfinylacetamide and hydrazine. The reaction is carried out in the presence of an acid catalyst and yields modafinil as a white crystalline powder.
Applications De Recherche Scientifique
Modafinil has been extensively studied for its effects on cognitive function and sleep disorders. In a study conducted by Turner et al. (2013), modafinil was found to improve cognitive function in healthy individuals, particularly in tasks that require attention and working memory. Modafinil has also been shown to improve mood and reduce fatigue in individuals with depression (DeBattista et al., 2004). In addition, modafinil has been used as a treatment for cocaine addiction, as it has been found to reduce cravings and improve cognitive function in individuals undergoing withdrawal (Dackis et al., 2005).
Propriétés
IUPAC Name |
N,N-dimethyl-2-phenyl-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15(2)14(17)13(16-10-6-7-11-16)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAHKFHKGQWJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)







![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)